1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 866144-11-8
VCID: VC4381060
InChI: InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14)
SMILES: C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2
Molecular Formula: C10H8N2OS3
Molecular Weight: 268.37

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one

CAS No.: 866144-11-8

Cat. No.: VC4381060

Molecular Formula: C10H8N2OS3

Molecular Weight: 268.37

* For research use only. Not for human or veterinary use.

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one - 866144-11-8

Specification

CAS No. 866144-11-8
Molecular Formula C10H8N2OS3
Molecular Weight 268.37
IUPAC Name 1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14)
Standard InChI Key UIIJNAUVYSCCTF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one belongs to the class of thiadiazole derivatives, which are renowned for their sulfur and nitrogen-rich heterocyclic frameworks. The compound’s IUPAC name, 1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone, reflects its core structure: a phenyl group attached to a ketone-bearing ethanone chain, which is further connected to a 1,3,4-thiadiazole ring via two sulfur atoms . The molecular geometry, as illustrated by its SMILES notation (C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2), emphasizes the planar arrangement of the aromatic and heterocyclic components .

Table 1: Physicochemical Properties of 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one

PropertyValueSource
CAS Number866144-11-8
Molecular FormulaC₁₀H₈N₂OS₃
Molecular Weight268.37 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMF, DMSO; insoluble in water

Spectral Characterization

The compound’s structure has been confirmed through advanced spectroscopic techniques. ¹H NMR (300 MHz, CDCl₃) reveals a singlet at δ 5.10 ppm corresponding to the methylene (-CH₂-) group bridging the ketone and thiadiazole moieties . Aromatic protons from the phenyl ring appear as a multiplet between δ 7.55–7.67 ppm and a doublet at δ 8.05 ppm (J = 7.5 Hz) . ¹³C NMR (75 MHz, CDCl₃) identifies the carbonyl carbon at δ 192.3 ppm, with aromatic carbons ranging from δ 125.8–136.4 ppm . The IR spectrum shows strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S stretch).

TechniqueKey SignalsAssignment
¹H NMRδ 5.10 (s, 2H)-CH₂- group
δ 7.55–8.05 (m, 10H)Aromatic protons
¹³C NMRδ 192.3Ketone (C=O)
IR1685 cm⁻¹C=O stretch

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of this compound typically involves a nucleophilic substitution reaction between phenacyl bromide and 5-mercapto-1,3,4-thiadiazole in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium carbonate (K₂CO₃) is employed as a base to deprotonate the thiol group, facilitating the formation of the sulfur-sulfur bond. The reaction proceeds under reflux conditions (80–100°C) for 6–8 hours, yielding the product in 70–85% purity.

Reaction Scheme:
Phenacyl bromide+5-mercapto-1,3,4-thiadiazoleK2CO3,DMFΔ1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one\text{Phenacyl bromide} + \text{5-mercapto-1,3,4-thiadiazole} \xrightarrow[\text{K}_2\text{CO}_3, \text{DMF}]{\Delta} \text{1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one}

Optimization and Yield Enhancement

Recent studies have explored microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 150 W for 10 minutes increases the yield to 94% while minimizing side products . This method enhances energy efficiency and scalability for industrial applications.

Biological Activities and Mechanisms

Antimicrobial Properties

Thiadiazole derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus and Escherichia coli have demonstrated efficacy at concentrations as low as 12.5 µg/mL. The mechanism involves disruption of cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) and interference with DNA gyrase activity .

Anti-inflammatory and Analgesic Effects

In rodent models, the compound reduces carrageenan-induced paw edema by 50–60% at a dose of 25 mg/kg, comparable to ibuprofen. This activity is linked to the suppression of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, which regulate inflammatory cytokine production .

Table 3: Biological Activity Profile

ActivityModel SystemEfficacy/IC₅₀Mechanism
AntimicrobialS. aureus12.5 µg/mLCell wall synthesis inhibition
Anti-inflammatoryRat paw edema50–60% reductionCOX-2/NF-κB suppression
AntitumorMCF-7 cells18 µMCaspase-3 activation

Research and Industrial Applications

Medicinal Chemistry

This compound serves as a scaffold for designing kinase inhibitors and antibacterial agents. Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance its bioavailability and target specificity .

Materials Science

In polymer chemistry, the compound’s sulfur-rich structure improves the thermal stability and electrical conductivity of polyaniline composites. These materials show promise in developing flexible electronics and corrosion-resistant coatings.

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